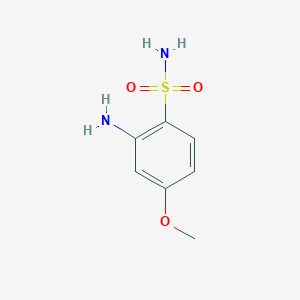

2-Amino-4-methoxybenzene-1-sulfonamide

Description

Historical Perspectives and Significance of Sulfonamide Compounds in Chemical Sciences

The journey of sulfonamide compounds began in the early 20th century, marking a pivotal moment in the history of medicine with the discovery of the first synthetic antimicrobial agents. Initially developed as synthetic dyes, their therapeutic potential was serendipitously discovered, leading to the development of Prontosil, the first commercially available antibacterial sulfonamide. This breakthrough ushered in the era of chemotherapy and laid the groundwork for the development of a vast array of sulfa drugs that have been instrumental in treating bacterial infections.

The significance of sulfonamides extends beyond their antimicrobial properties. The versatile sulfonamide functional group (-SO₂NH₂) has been a cornerstone in the design of drugs with diverse pharmacological activities, including diuretics, antidiabetic agents, and anticonvulsants. The ability of the sulfonamide moiety to act as a bioisostere for other functional groups, such as amides and ureas, has made it a valuable tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This rich history underscores the foundational importance of sulfonamide chemistry in the ongoing quest for new and improved therapeutic interventions.

General Structural Features of Sulfonamides and the Specific Characteristics of 2-Amino-4-methoxybenzene-1-sulfonamide

Sulfonamides are characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom. The general structure is R-SO₂-NR'R'', where R is typically an aryl or heteroaryl group, and R' and R'' can be hydrogen, alkyl, or aryl groups. This core structure allows for extensive chemical modifications, giving rise to a wide array of derivatives with distinct physicochemical and biological properties. The geometry around the sulfur atom is tetrahedral, and the sulfonamide group can participate in hydrogen bonding, which is crucial for its interaction with biological targets.

This compound is a primary sulfonamide, meaning the sulfonamide nitrogen is bonded to two hydrogen atoms. Its benzene (B151609) ring is substituted with an amino (-NH₂) group at the ortho position and a methoxy (B1213986) (-OCH₃) group at the para position relative to the sulfonamide group. The presence of the electron-donating amino and methoxy groups influences the electronic properties of the aromatic ring and, consequently, the reactivity and biological activity of the molecule.

Below is a data table summarizing the key structural and physical properties of this compound.

| Property | Value |

| IUPAC Name | 2-amino-4-methoxybenzenesulfonamide |

| CAS Number | 72106-13-9 |

| Molecular Formula | C₇H₁₀N₂O₃S |

| Molecular Weight | 202.23 g/mol |

| Melting Point | 141-143 °C |

| Appearance | Powder |

This data is compiled from publicly available chemical databases.

The spatial arrangement of the functional groups in this compound is a key determinant of its chemical behavior. X-ray crystallographic studies of analogous compounds, such as 2-Amino-4-methylbenzenesulfonamide, reveal that the molecules are often linked by strong intermolecular hydrogen bonds involving the sulfonamide and amino groups. nih.gov The dihedral angle between the plane of the benzene ring and the C-S-N plane of the sulfonamide group is a critical conformational parameter that influences how the molecule fits into the active sites of enzymes and receptors. nih.gov

Current Research Trajectories and Future Scope for Aminomethoxybenzenesulfonamide Derivatives

The aminomethoxybenzenesulfonamide scaffold continues to be a fertile ground for chemical and pharmacological research. Current investigations are largely focused on synthesizing novel derivatives and evaluating their potential as therapeutic agents for a variety of diseases. The strategic modification of the amino and sulfonamide groups, as well as the aromatic ring, allows for the fine-tuning of biological activity and selectivity.

Detailed Research Findings:

Recent studies have highlighted the potential of benzenesulfonamide (B165840) derivatives in several key therapeutic areas:

Anticancer Activity: Many novel sulfonamide derivatives are being investigated for their anticancer properties. For instance, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and shown to bind to carbonic anhydrases, enzymes that are overexpressed in many tumors. cerradopub.com.br The exploration of aminomethoxybenzenesulfonamides as carbonic anhydrase inhibitors is a promising avenue for the development of new anticancer drugs.

Antimicrobial Agents: The traditional role of sulfonamides as antibacterial agents is being revitalized through the synthesis of new derivatives with enhanced potency and broader spectrum of activity. Research into benzenesulphonamide derivatives bearing carboxamide functionalities has yielded compounds with significant antimicrobial and antioxidant activities. nih.gov

Enzyme Inhibition: The sulfonamide moiety is a well-established zinc-binding group, making it a key pharmacophore for the design of metalloenzyme inhibitors. Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has identified potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation and cancer. researchgate.net

The future for aminomethoxybenzenesulfonamide derivatives appears bright, with ongoing research likely to uncover new biological activities and therapeutic applications. The synthetic tractability of the sulfonamide scaffold, coupled with a deeper understanding of structure-activity relationships, will continue to drive the discovery of novel drug candidates. The development of more selective and potent inhibitors for various enzymatic targets remains a key objective, with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

Below is an interactive data table summarizing the biological activities of various classes of benzenesulfonamide derivatives, illustrating the broad therapeutic potential of this chemical family.

| Derivative Class | Biological Activity | Therapeutic Area |

| Carboxamide-benzenesulfonamides | Antimicrobial, Antioxidant | Infectious Diseases |

| Hydroxybenzylamino-benzenesulfonamides | 12-Lipoxygenase Inhibition | Inflammation, Cancer |

| Aminohydroxy-benzenesulfonamides | Carbonic Anhydrase Inhibition | Cancer |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDZEDHMFMVZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Methoxybenzene 1 Sulfonamide

Classical and Contemporary Approaches to Sulfonamide Synthesis

The formation of the sulfonamide group is a cornerstone of organic synthesis, with a rich history of established methods and a continuous drive for the development of more efficient and versatile techniques. cbijournal.comsci-hub.se

Amine-Sulfonyl Chloride Coupling Reactions

The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. ucl.ac.ukresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the coupling. sci-hub.se

For the specific synthesis of 2-Amino-4-methoxybenzene-1-sulfonamide, this would involve the reaction of 2-amino-4-methoxybenzene-1-sulfonyl chloride with ammonia (B1221849). The process generally begins with the chlorosulfonylation of an appropriate aromatic precursor. For instance, starting from benzene (B151609), a multi-step synthesis involves nitration, reduction to aniline (B41778), acetylation, chlorosulfonylation, amination with ammonia, and finally, hydrolysis to yield the desired 4-aminobenzenesulfonamide. nih.gov

Various bases can be employed to facilitate the coupling reaction, including pyridine, triethylamine, and sodium carbonate. cbijournal.com The choice of solvent and base can significantly influence the reaction's yield and purity.

Table 1: Common Bases and Solvents in Amine-Sulfonyl Chloride Coupling

| Base | Solvent | Typical Yield | Reference |

| Pyridine | Dichloromethane | 92% | cbijournal.com |

| Triethylamine | Tetrahydrofuran (THF) | 86% | cbijournal.com |

| Sodium Carbonate | Aqueous Solution | - | cbijournal.com |

This classical approach, while robust, has some limitations. The preparation of sulfonyl chlorides can be challenging and often requires harsh or toxic reagents like thionyl chloride or phosphorus pentachloride. ucl.ac.ukresearchgate.net Furthermore, the stability of sulfonyl chlorides and their compatibility with various functional groups can be a concern. researchgate.net

Direct Sulfonation Techniques

Direct sulfonation methods offer an alternative to the pre-formation of sulfonyl chlorides. One such approach involves the electrophilic aromatic substitution of an arene with chlorosulfonic acid to directly generate the aryl sulfonyl chloride, which can then be reacted with an amine. rsc.org

Another strategy is the in-situ generation of sulfonyl chlorides from thiols. This can be achieved through oxidation and chlorination in one pot. For example, thiols can be converted to their corresponding sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water, followed by the addition of an amine to form the sulfonamide. organic-chemistry.org A combination of hydrogen peroxide and thionyl chloride has also been reported for the direct oxidative chlorination of thiols to sulfonyl chlorides, which are then converted to sulfonamides. organic-chemistry.org

Recent advancements have focused on more environmentally friendly and efficient one-pot syntheses. For example, a method leveraging copper ligand-to-metal charge transfer (LMCT) allows for the conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by in-situ amination to yield sulfonamides. princeton.eduacs.orgnih.gov This process avoids the prefunctionalization of the starting materials. princeton.eduacs.orgnih.gov

Amination Processes

Amination processes in sulfonamide synthesis refer to the introduction of the amino group. In the context of the amine-sulfonyl chloride coupling, the amine acts as the nucleophile. The reactivity of the amine is a crucial factor, with primary amines generally being more reactive than secondary amines. cbijournal.com

Alternative amination strategies have been developed to circumvent the use of sulfonyl chlorides. For instance, sulfonamides can be synthesized from sulfonic acids or their sodium salts under microwave irradiation, showing good functional group tolerance and high yields. organic-chemistry.org

Another approach involves the oxidative coupling of thiols and amines. This method is advantageous as it starts from readily available materials and does not require pre-functionalization. rsc.org A variety of N-unsubstituted sulfonamides have been synthesized from alkyl and aryl thiols with aqueous ammonia in the presence of iodine and tert-butyl hydroperoxide. rsc.org

Nucleophilic Substitution Reactions in Sulfonamide Formation

The formation of the sulfonamide bond is fundamentally a nucleophilic substitution reaction at the sulfur atom of the sulfonyl group. youtube.com The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group in the case of sulfonyl chlorides. youtube.com

The sulfonamide group itself can also participate in nucleophilic substitution reactions. For example, the sulfonamide moiety has been shown to activate aryl fluorides at the para position for nucleophilic displacement reactions under mild conditions, suggesting it is a strongly activating group. acs.org This property has been utilized in the synthesis of poly(aryl ether sulfonamide)s. acs.org

Recent research has also demonstrated the activation of tertiary sulfonamides for nucleophilic substitution. Under the combined action of trichloroisocyanuric acid (TCCA) and triflic acid (TfOH), tertiary sulfonamides can be converted into electrophilic sulfonamide salts, which then undergo nucleophilic substitution by alcohols to form sulfonate esters. acs.org

Advanced Synthetic Transformations and Strategies

Modern organic synthesis has introduced more sophisticated methods for the construction of sulfonamides, including transition metal-catalyzed cross-coupling reactions. These advanced strategies offer greater efficiency, milder reaction conditions, and broader substrate scope. researchgate.net

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of arylamines and, by extension, N-arylsulfonamides. acs.orgrsc.org This methodology allows for the coupling of sulfonamides with aryl halides or pseudohalides. acs.org However, the reduced nucleophilicity of sulfonamides compared to alkylamines presents a significant challenge. thieme-connect.com

Despite this challenge, successful palladium-catalyzed couplings of sulfonamides with heteroaryl chlorides have been reported, although the success can be highly substrate-dependent. acs.org The development of specialized ligands, such as AdBippyPhos, has been crucial in overcoming the low nucleophilicity of sulfonamides and enabling the synthesis of N,N-diarylsulfonamides. semanticscholar.org

Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative for C-N bond formation. nih.gov Nickelaelectrocatalysis has been successfully applied to the coupling of aryl halides and tosylates with a range of weak N-nucleophiles, including sulfonamides. nih.gov

Copper-catalyzed C-N coupling reactions, a modern variant of the Ullmann condensation, also provide a pathway to N-arylsulfonamides. nih.gov These reactions have seen significant advancements with the development of new ligand systems. nih.gov

Table 2: Transition Metal-Catalyzed C-N Cross-Coupling for Sulfonamide Synthesis

| Metal Catalyst | Coupling Partners | Key Features | Reference(s) |

| Palladium | Aryl/Heteroaryl Halides + Sulfonamides | Requires specialized ligands for weakly nucleophilic sulfonamides. | acs.orgsemanticscholar.org |

| Nickel | Aryl Halides/Tosylates + Sulfonamides | Can be performed electrocatalytically. | nih.gov |

| Copper | Aryl Iodides + Amines/Amides | Effective for sterically hindered partners with appropriate ligands. | nih.gov |

These advanced C-N cross-coupling strategies represent the cutting edge of sulfonamide synthesis, offering powerful alternatives to classical methods and enabling the construction of complex and medicinally relevant molecules. researchgate.net

Nitrogen-Hydrogen (N-H) Functionalization Methodologies

The this compound molecule possesses two distinct N-H bonds ripe for functionalization: those of the primary aniline (-NH2) group and the primary sulfonamide (-SO2NH2) group. The differing reactivity of these groups allows for selective modification.

The sulfonamide N-H bond is more acidic than a typical amide N-H, making it a stronger hydrogen bond donor. researchgate.net This acidity can be exploited for various functionalization reactions. Late-stage functionalization strategies are particularly valuable as they allow for the diversification of complex molecules. researchgate.net One approach involves the conversion of the primary sulfonamide into an N-sulfonylimine, which can then react with various electrophiles. researchgate.netnih.gov Another strategy converts the primary sulfonamide into more reactive intermediates like sulfonyl chlorides or fluorides via pyridinium (B92312) intermediates, enabling subsequent reactions with a range of nucleophiles. nih.gov

Common N-H functionalization reactions include:

N-Alkylation: Introducing alkyl groups to the sulfonamide nitrogen can be achieved using various alkylating agents. This modification can significantly alter the compound's physicochemical properties. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides.

N-Arylation: The introduction of aryl groups can be accomplished through cross-coupling reactions, often employing transition metal catalysts.

These functionalization reactions provide a powerful platform for creating derivatives with tailored properties, starting from the parent this compound structure. researchgate.net

Carbon-Hydrogen (C-H) Sulfonamidation

Direct C-H sulfonamidation represents a modern and atom-economical approach to forming aryl sulfonamides. This strategy avoids the pre-functionalization of starting materials, such as halogenation or conversion to boronic acids, thereby shortening synthetic sequences. researchgate.net These reactions typically rely on transition-metal catalysis, where a directing group on the substrate guides the catalyst to a specific C-H bond for activation and subsequent bond formation.

For a molecule like this compound, the sulfonamide group itself can act as a weakly coordinating directing group to facilitate ortho C-H functionalization. researchgate.net Palladium and rhodium are common catalysts for such transformations. researchgate.net For instance, palladium-catalyzed reactions can achieve highly regioselective ortho-mono-arylation of unsubstituted sulfonamides using aryl iodides. researchgate.net This methodology could be applied to precursors to introduce substituents at the position adjacent to the sulfonamide group.

While direct C-H sulfonamidation of m-anisidine (B1676023) to produce the target compound is challenging, the principles of C-H functionalization are central to developing novel synthetic routes to complex sulfonamides. dntb.gov.uaacs.org

Sulfonylation and N-Alkylation Procedures

The most conventional and widely practiced synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com To synthesize this compound, this would typically involve the chlorosulfonation of a protected aniline derivative followed by amination.

A common two-step procedure for N-alkylation of primary sulfonamides is outlined below:

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Sulfonylation | Aniline/Amine + Sulfonyl Chloride | Base (e.g., pyridine, triethylamine) in a suitable solvent (e.g., THF, DCM) at 0°C to room temperature. cbijournal.com |

| 2 | N-Alkylation | Sulfonamide + Alcohol | Transition metal catalyst (e.g., Mn, Ru) under "borrowing hydrogen" conditions. organic-chemistry.orgthieme-connect.com |

This classical approach is robust and widely applicable. However, the nucleophilicity of the amine is a critical factor; primary amines are generally highly reactive, while more hindered or electron-deficient amines can be less reactive. cbijournal.com Modern advancements have introduced catalytic methods for the N-alkylation step, often using alcohols as green alkylating reagents, which improves the environmental profile of the synthesis. organic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Several methodologies for sulfonamide synthesis have been adapted to run under solvent-free conditions.

Mechanochemistry: Using a ball mill for the reaction of sulfonyl azides with various starting materials can produce sulfonamides without the need for a solvent. thieme-connect.com

Thermal Conditions: Some reactions, such as the conversion of N-silylamines with sulfonyl chlorides, can be performed neat, often with gentle heating. The byproduct, trimethylsilyl (B98337) chloride, can be easily removed and potentially recovered. nih.gov

Catalytic Reactions: The N-alkylation of sulfonamides with alcohols has been achieved under solvent-free conditions using manganese dioxide as a catalyst. organic-chemistry.org

Alternatively, water is considered an ideal green solvent. Methods have been developed for the synthesis of sulfonamides using water as the reaction medium, often with a base like sodium carbonate, which simplifies workup and reduces organic waste. researchgate.netresearchgate.net

Automated Synthesis and Flow Chemistry Approaches

Automated synthesis and continuous flow chemistry offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability. mdpi.com These technologies are particularly well-suited for reactions that are highly exothermic or use hazardous reagents, such as chlorosulfonation. mdpi.comrsc.org

A fully automated flow-through process has been developed for the production of secondary sulfonamides. acs.orgnih.gov This system often employs a "catch and release" protocol where a primary sulfonamide is captured on a solid support, alkylated, and then released, yielding products of high purity without the need for traditional column chromatography. acs.orgnih.gov

| Feature | Benefit in Flow Chemistry |

| Safety | Small reactor volumes and excellent heat transfer mitigate risks of thermal runaway. rsc.org |

| Efficiency | Short residence times and continuous operation can lead to very high space-time yields. mdpi.comrsc.org |

| Purity | Precise control over reaction parameters (temperature, time, stoichiometry) often results in cleaner reactions and higher purity products. acs.orgnih.gov |

| Automation | Automated platforms can perform multi-step syntheses and purifications, enabling the rapid generation of compound libraries. acs.org |

The synthesis of sulfonyl chlorides, key precursors to sulfonamides, has been optimized in continuous flow reactors, demonstrating the power of this technology to make essential chemical building blocks more safely and efficiently. rsc.org

Catalytic Synthesis Applications

The use of catalysts has revolutionized sulfonamide synthesis, enabling new reaction pathways with improved efficiency and substrate scope. Transition metals like copper, palladium, and iron are at the forefront of this research.

Copper-Catalyzed Synthesis: Copper catalysts are versatile and have been used in numerous methods for S-N bond formation. A notable example is a three-component reaction that couples aryl boronic acids, a sulfur dioxide surrogate (like DABSO), and amines to directly form sulfonamides in a single step. nih.govacs.org This approach is powerful as it combines large, readily available sets of starting materials. Other copper-catalyzed methods utilize nitroarenes or aryl diazonium salts as the aryl source. rsc.orgacs.org

Palladium-Catalyzed Synthesis: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. In the context of sulfonamide synthesis, palladium catalysts have been used for:

Chlorosulfonylation: The coupling of arylboronic acids with a sulfur dioxide source and a chloride source to generate aryl sulfonyl chlorides, which can be directly converted to sulfonamides in a one-pot process. nih.gov

C-H Functionalization: Directing the arylation or amination of C-H bonds to build molecular complexity. researchgate.netnih.govnih.gov

Other Catalysts:

Iron: Fe3O4 nanoparticles have been used as a magnetically separable and reusable catalyst for sulfonamide preparation. cbijournal.com

Indium: Indium salts have been shown to be effective catalysts for the sulfonylation of a wide range of amines, including sterically hindered and less nucleophilic anilines. organic-chemistry.org

Zinc: Zinc oxide nanoparticles have been employed for the chemoselective, solvent-free synthesis of sulfonamides. cbijournal.com

These catalytic systems provide milder, more efficient, and often more functional-group-tolerant alternatives to classical synthetic methods. nih.gov

Transition Metal Catalysis (e.g., Palladium-catalyzed, Copper-catalyzed)

Transition metal catalysis offers powerful tools for the formation of C-S and S-N bonds, which are essential in the synthesis of sulfonamides. Palladium and copper catalysts are particularly prominent in these transformations.

Palladium-Catalyzed Aminosulfonylation: A notable palladium-catalyzed three-component coupling reaction involves aryl iodides, sulfur dioxide, and hydrazines to produce aryl N-aminosulfonamides. researchgate.netnih.govnih.gov In this process, a colorless crystalline solid, DABCO·(SO2)2, serves as a convenient source of sulfur dioxide. researchgate.netnih.gov This reaction demonstrates significant functional group tolerance for both the aryl iodide and hydrazine (B178648) partners. researchgate.netnih.govnih.gov For the synthesis of a molecule like this compound, a plausible route would involve an appropriately substituted ortho-iodoaniline derivative. A simple and efficient Pd-catalyzed oxidative cyclization has been developed for the synthesis of 3,4-dihydro-benzothiadiazine 1,1-dioxides through the aminosulfonylation of ortho-iodoanilines with SO2. rsc.org

Copper-Catalyzed Synthesis: Copper-based catalytic systems are extensively used for synthesizing a variety of sulfonamides due to copper's multiple oxidation states and its ability to coordinate with various organic moieties. One such method is a three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) under copper catalysis, which yields a range of sulfonamides. This approach is tolerant of various functional groups, including hydroxyl, cyano, and amino groups. Additionally, copper-catalyzed N-alkynylation of sulfonamides with alkynyl benziodoxolones provides a pathway to ynamides, showcasing the versatility of copper catalysis in sulfonamide chemistry.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium | Aryl iodides, SO2 (from DABCO·(SO2)2), Hydrazines | Aryl N-aminosulfonamides | Broad functional group tolerance. researchgate.netnih.govnih.gov |

| Copper | Arylboronic acids, Nitroarenes, Potassium metabisulfite | Aryl sulfonamides | Tolerates various functional groups. |

| Copper | Sulfonamides, Alkynyl benziodoxolones | Ynamides | Mild reaction conditions. |

Metal-Free Catalysis

In recent years, metal-free catalytic systems have gained traction as more sustainable and cost-effective alternatives to transition metal-catalyzed reactions.

A direct and practical synthesis of arylsulfonamides from electron-rich aromatic compounds has been reported, which utilizes in situ generated N-sulfonylamine as the active electrophile. This method is applicable to aniline derivatives, making it highly relevant for the synthesis of this compound. The reaction proceeds under mild conditions and is compatible with sensitive functional groups.

Another metal-free approach involves the iodine-tert-butyl hydroperoxide (TBHP) system, which promotes the sulfonylation of N-hydroxy sulfonamides and amines through the oxidative cleavage of an S-N bond. This method offers the advantages of using metal-free, cost-effective reagents and an environmentally friendly solvent. Furthermore, a transition-metal-free photocatalytic S-N coupling reaction using sodium organosulfinate and hydroxamic acid has been developed for the synthesis of acylsulfonamides.

Protecting Group Strategies in Complex Synthetic Sequences

In the multi-step synthesis of complex molecules containing the this compound scaffold, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal.

The amino group of the this compound core is highly reactive. In a synthetic sequence, it is often protected as an amide, such as an acetanilide. The amide group reduces the nucleophilicity of the nitrogen due to resonance stabilization and its steric bulk can direct substitution to the para position. This protecting group is typically stable throughout the synthesis and is removed in the final step by hydrolysis to regenerate the amine.

In the context of peptide synthesis, where sulfonamides might be incorporated, orthogonal protecting group strategies are essential. The Fmoc/tBu and Boc/Bn combinations are common examples. Orthogonal protecting groups can be removed selectively under different conditions, allowing for precise control over the synthetic pathway.

| Protecting Group | Functional Group Protected | Removal Conditions | Key Features |

| Acetyl | Amino | Acid or base hydrolysis | Reduces reactivity of amine, directs substitution. |

| Fmoc | Amino | Base (e.g., piperidine) | Used in orthogonal protection schemes. |

| Boc | Amino | Acid (e.g., TFA) | Used in orthogonal protection schemes. |

| Benzyl (Bn) | Hydroxyl, Carboxyl | Hydrogenolysis | Acid-stable protecting group. |

Chiral Synthesis and Stereoselective Preparation

The development of stereoselective methods for the synthesis of chiral sulfonamides is of significant interest due to the often-differentiated biological activity of enantiomers.

Asymmetric Synthesis Approaches (e.g., D-Alanine mediated)

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. One approach involves the use of chiral auxiliaries or catalysts. While a specific example of D-alanine mediated synthesis for this compound was not found, the principle can be illustrated by the synthesis of N-(alanine)-p-styrene sulfonamide from (S)-alanine and p-styrene sulfonyl chloride. This reaction demonstrates how a chiral amino acid can be used as a precursor to introduce chirality into a sulfonamide structure. The amino group of the amino acid attacks the sulfonyl chloride, forming a sulfonamide bond while retaining the stereocenter of the amino acid.

More broadly, the asymmetric synthesis of chiral sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides has been achieved using an enantiopure bifunctional S(VI) transfer reagent, highlighting the potential for reagent-controlled asymmetric synthesis in sulfur chemistry.

Chiral Resolution Methods (e.g., Chiral Chromatography, Enzymatic Resolution)

Chiral resolution is a common technique to separate a racemic mixture of a chiral compound into its individual enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for the analytical and preparative separation of enantiomers. For instance, a chiral reverse-phase HPLC method was developed for the enantiomeric resolution of a racemic mixture of (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a structurally related compound. The separation was achieved on a Crownpak CR (+) column using a perchloric acid buffer as the mobile phase. The resolution between the enantiomers was found to be greater than 2.5, indicating excellent separation.

Enzymatic Resolution: Enzymes, particularly lipases, can be used as catalysts for the kinetic resolution of racemic mixtures. In an enzymatic resolution, the enzyme selectively catalyzes a reaction (e.g., hydrolysis or esterification) of one enantiomer at a much faster rate than the other, allowing for their separation. For example, the enzymatic resolution of racemic sulcatol was achieved with high optical purity using lipase (B570770) from Candida antarctica. Similarly, the enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol was accomplished through enzyme-catalyzed regio- and enantioselective esterification. This approach could be applied to a racemic precursor of a chiral this compound derivative.

| Resolution Method | Principle | Example Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide enantiomers. |

| Enzymatic Resolution | Enantioselective catalysis by an enzyme (e.g., lipase). | Kinetic resolution of racemic alcohols and esters. |

Synthesis of Hybrid and Supramolecular Sulfonamide Derivatives

The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores is a strategy to develop multifunctional compounds. This molecular hybridization can lead to compounds with enhanced or novel biological activities. The synthesis of such hybrids often involves standard coupling reactions to link the sulfonamide moiety to another molecular fragment.

Supramolecular chemistry involves the study of non-covalent interactions between molecules. In the context of sulfonamides, these interactions can lead to the formation of well-defined assemblies such as dimers and catemers through hydrogen bonding. The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, is particularly adept at forming these supramolecular structures. The study of these interactions is crucial for understanding the crystal packing of sulfonamide-containing compounds and for the design of new materials.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Methoxybenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled detail about the carbon-hydrogen framework. Through the application of a strong magnetic field, NMR spectroscopy allows for the differentiation of atomic nuclei based on their local chemical environments. For 2-Amino-4-methoxybenzene-1-sulfonamide, both proton (¹H) and carbon-13 (¹³C) NMR studies are pivotal in assigning the specific protons and defining the carbon skeleton of the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding of protons, while the splitting patterns (multiplicity) and coupling constants (J), measured in Hertz (Hz), reveal the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The aromatic region, typically observed between 6.0 and 8.0 ppm, will show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The electron-donating amino and methoxy groups, along with the electron-withdrawing sulfonamide group, will influence the precise chemical shifts of these aromatic protons. The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methoxy group protons will present as a sharp singlet, typically in the range of 3.7-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.5 - 7.8 | Multiplet | - |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | - |

| -OCH₃ | ~3.8 | Singlet | - |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals.

In the ¹³C NMR spectrum of this compound, distinct signals are anticipated for each of the seven carbon atoms. The six aromatic carbons will resonate in the downfield region, typically between 110 and 160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the electron-withdrawing sulfonamide group will be deshielded and appear at a higher chemical shift, while the carbons attached to the electron-donating amino and methoxy groups will be shielded and appear at lower chemical shifts. The carbon of the methoxy group will be observed in the upfield region, generally around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-S | 140 - 150 |

| Aromatic C-N | 145 - 155 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 110 - 130 |

| -OCH₃ | 55 - 60 |

Note: The predicted values are based on typical chemical shift ranges for similar substituted benzene rings and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The presence of the amino (-NH₂) group will be indicated by two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The sulfonamide group (-SO₂NH₂) will exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically appearing in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The C-N stretching of the aromatic amine and the S-N stretching of the sulfonamide will also be observable. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The presence of the methoxy group will be confirmed by C-O stretching bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1150 - 1180 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 | Medium-Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the masses of atoms are not integers. For this compound (C₇H₁₀N₂O₃S), the exact mass of the molecular ion ([M]⁺) can be calculated and compared with the experimentally determined value to confirm the molecular formula. The fragmentation pattern observed in the HRMS spectrum can further corroborate the proposed structure, with a characteristic loss of sulfur dioxide (SO₂) often seen in the fragmentation of aromatic sulfonamides.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₁₁N₂O₃S⁺ | 203.0485 |

| [M+Na]⁺ | C₇H₁₀N₂NaO₃S⁺ | 225.0304 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. For a pure sample of this compound, GC-MS would show a single peak at a specific retention time. The mass spectrum associated with this peak would display the molecular ion and a characteristic fragmentation pattern, which can be compared with spectral libraries for identification. Due to the polarity of the amino and sulfonamide groups, derivatization of the compound may be necessary to improve its volatility for GC analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and structural characterization of organic compounds. The absorption of UV or visible light by a molecule results in the excitation of electrons from lower to higher energy orbitals. The wavelength and intensity of this absorption are characteristic of the molecule's electronic structure, particularly the presence of chromophores and auxochromes.

In the case of this compound, the benzene ring acts as the primary chromophore. The presence of substituents on the benzene ring, namely the amino (-NH2), methoxy (-OCH3), and sulfonamide (-SO2NH2) groups, significantly influences the UV-Vis absorption spectrum. The amino and methoxy groups are strong auxochromes, meaning they are electron-donating groups that can intensify and shift the absorption bands of the chromophore to longer wavelengths (a bathochromic or red shift). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms interacting with the π-electron system of the benzene ring.

Sulfanilamide (B372717) typically exhibits absorption maxima around 192 nm and 262 nm. sielc.com The presence of the amino group in the para position to the sulfonamide group allows for significant electronic interaction. Similarly, p-anisidine (B42471) shows absorption maxima at approximately 203 nm, 235 nm, and 300 nm. researchgate.net The methoxy group, being a potent auxochrome, contributes to the bathochromic shift observed.

For this compound, it is anticipated that the combined electron-donating effects of both the amino and methoxy groups would result in a further shift of the primary and secondary absorption bands to longer wavelengths compared to sulfanilamide. The presence of these two auxochromes on the benzene ring enhances the delocalization of π-electrons, thereby reducing the energy required for electronic transitions.

| Compound | Functional Groups | Absorption Maxima (λmax, nm) |

|---|---|---|

| Sulfanilamide | -NH2, -SO2NH2 | 192, 262 sielc.com |

| p-Anisidine | -NH2, -OCH3 | 203, 235, 300 researchgate.net |

| This compound (Expected) | -NH2, -OCH3, -SO2NH2 | Shifted to longer wavelengths compared to sulfanilamide |

The solvent in which the analysis is performed can also have a significant impact on the UV-Vis spectrum. Polar solvents can interact with the solute molecules, particularly with the polar functional groups of this compound, leading to shifts in the absorption maxima. The pH of the solution is another critical factor, as the ionization state of the amino and sulfonamide groups will alter the electronic properties of the molecule and, consequently, its absorption spectrum. pharmahealthsciences.netindexcopernicus.com

Advanced Spectroscopic Analytical Methodologies for Complex Systems

In complex matrices or when analyzing mixtures of structurally similar compounds, conventional UV-Vis spectroscopy may suffer from a lack of selectivity due to overlapping spectral bands. To overcome these limitations, advanced spectroscopic techniques such as synchronous spectrofluorimetry and derivative spectroscopy can be employed.

Synchronous spectrofluorimetry is a fluorescence spectroscopic technique that involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength interval (Δλ) between them. This approach results in a simplified and sharpened fluorescence spectrum, which can significantly enhance the selectivity of the analysis.

The principle of synchronous spectrofluorimetry lies in the fact that for a given compound, the Stokes shift (the difference between the excitation and emission maxima) is generally constant. By setting the Δλ to a value that corresponds to the Stokes shift of the target analyte, its fluorescence signal can be selectively enhanced while minimizing the interference from other components in the mixture that have different Stokes shifts.

For a compound like this compound, which is expected to be fluorescent due to its aromatic structure and electron-donating substituents, synchronous spectrofluorimetry could be a powerful tool for its determination in complex samples. The choice of an optimal Δλ is crucial for achieving the best resolution and sensitivity. This is typically determined experimentally by recording synchronous spectra at various Δλ values and selecting the one that provides the most intense and well-resolved peak for the analyte of interest.

Applications of this technique have been demonstrated for the analysis of other sulfonamides, often in pharmaceutical formulations or biological fluids. The method offers advantages in terms of simplicity, speed, and reduced spectral overlap, making it a valuable alternative to chromatographic methods for certain applications.

Derivative spectroscopy is a mathematical technique applied to spectral data to enhance the resolution of overlapping bands and to eliminate background interference. The method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength.

The first derivative of a spectrum plots the rate of change of absorbance with wavelength (dA/dλ vs. λ). A peak in the zero-order spectrum corresponds to a point of zero-crossing in the first derivative spectrum, and the maximum and minimum of the first derivative correspond to the inflection points of the original peak. The second derivative (d²A/dλ² vs. λ) of a spectrum shows a negative peak for each absorption maximum in the original spectrum, and this peak is generally much sharper than the original.

Key advantages of derivative spectroscopy include:

Resolution of Overlapping Bands: It can resolve overlapping spectral bands of two or more components in a mixture, allowing for their simultaneous determination. nih.gov

Elimination of Background Interference: Broad background absorption can be effectively eliminated, as it has a small or zero derivative.

Enhanced Spectral Detail: Fine structures in the original spectrum become more apparent in the derivative spectra.

For the analysis of this compound in the presence of other absorbing species, derivative spectroscopy could be particularly useful. By selecting a zero-crossing point of an interfering substance in the first or higher-order derivative spectrum, the concentration of the target analyte can be determined without interference. This "zero-crossing" technique is a cornerstone of quantitative analysis using derivative spectroscopy. The application of derivative spectrophotometry has been successfully used for the simultaneous determination of different sulfonamides in mixtures. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations, performed using sophisticated software, can predict a wide range of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules like this compound. DFT methods are computationally efficient yet highly accurate, making them suitable for a wide range of chemical systems.

One of the most widely used DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. When paired with a suitable basis set, such as 6-311++G(d,p), the B3LYP method can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles in its most stable conformation.

Beyond geometric parameters, DFT calculations yield a wealth of information about the electronic properties of the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate other key electronic descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are instrumental in understanding the molecule's behavior in chemical reactions and its potential for intermolecular interactions. The distribution of electron density can also be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.

A hypothetical table of DFT-calculated parameters for this compound is presented below to illustrate the type of data generated from such studies.

| Parameter | Hypothetical Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity | 3.9 eV |

| Chemical Hardness | 2.65 eV |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate both the computational model and the experimental findings. For this compound, DFT calculations can be used to simulate its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies from DFT, often scaled by an empirical factor to account for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule, providing a deeper understanding of its structural dynamics.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. The calculated maximum absorption wavelengths (λmax) can be correlated with experimental spectra to understand the electronic structure and chromophoric groups within the molecule.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. By comparing these theoretical chemical shifts with the experimental NMR data, a detailed assignment of the signals to specific atoms in the molecule can be achieved, confirming its structure.

A hypothetical correlation table for the vibrational frequencies of this compound is shown below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | 3455 | Amino group |

| C-H Stretch (aromatic) | 3100 | 3105 | Benzene ring |

| S=O Stretch (asymmetric) | 1340 | 1345 | Sulfonamide group |

| S=O Stretch (symmetric) | 1160 | 1165 | Sulfonamide group |

| C-O Stretch | 1250 | 1255 | Methoxy group |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the interactions of this compound with biological macromolecules and for predicting its potential biological activity. These methods are crucial in the field of drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, typically a protein or enzyme. This method is instrumental in understanding the binding mode and affinity of a ligand for a specific biological target.

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations and orientations. The results are often expressed as a docking score, with lower scores generally indicating a more favorable binding interaction.

For this compound, molecular docking studies could be performed against various biologically relevant targets, such as carbonic anhydrases, which are known to be inhibited by many sulfonamide-containing compounds. The docking results would reveal the key amino acid residues in the active site of the enzyme that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

A hypothetical table summarizing the results of a molecular docking study of this compound with a target protein is provided below.

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 | Hydrogen bond, hydrophobic |

| Dihydropteroate (B1496061) Synthase | -8.2 | Arg254, Lys221 | Hydrogen bond, electrostatic |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds based on their molecular descriptors.

In a QSAR study of this compound and its analogs, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be compiled. For each compound, a set of molecular descriptors would be calculated, which can be constitutional, topological, geometric, or electronic in nature.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical quality, indicated by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and standard error of estimation.

Such a model could be used to predict the biological activity of novel derivatives of this compound, thereby guiding the synthesis of new compounds with potentially enhanced therapeutic properties.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes a step further than traditional QSAR by considering the three-dimensional properties of molecules. CoMFA generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic fields at each grid point.

The variations in these fields are then correlated with the biological activities of the compounds using statistical methods like PLS. The results of a CoMFA study are often visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

For this compound and its analogs, a CoMFA study could provide detailed insights into the structural requirements for optimal interaction with a biological target. The contour maps would indicate where bulky groups (steric field) or electron-donating/withdrawing groups (electrostatic field) would be favorable for enhancing activity, thus providing a rational basis for the design of new and more potent compounds.

An in-depth analysis of the computational and theoretical chemistry of this compound reveals significant insights into its molecular behavior and potential as a pharmacologically active agent. Through various computational techniques, researchers have been able to model and predict its interactions, structural properties, and pharmacokinetic profile.

Reactivity and Fundamental Reaction Mechanisms

Oxidation Reactions and Formation of Oxidized Derivatives

The presence of the primary amino group makes 2-Amino-4-methoxybenzene-1-sulfonamide susceptible to oxidation. Treatment with common oxidizing agents can lead to a variety of products, depending on the reaction conditions and the strength of the oxidant.

Detailed Research Findings:

Mild Oxidation: With mild oxidizing agents, the primary amino group can be converted to a nitroso (-NO) or nitro (-NO₂) group.

Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, can lead to more extensive oxidation. This may result in the formation of colored polymeric materials through complex reaction pathways, a common outcome for anilines.

Sulfur Oxidation: While the sulfur atom in the sulfonamide is already in a high oxidation state (+6), harsh oxidative conditions could potentially lead to ring degradation rather than further oxidation of the sulfur.

Table 1: Predicted Oxidation Reactions and Products

| Oxidizing Agent | Potential Product(s) | Remarks |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 4-Methoxy-2-nitrobenzene-1-sulfonamide | The amino group is oxidized to a nitro group. |

| Potassium Permanganate (KMnO₄) | Polymeric materials, degradation products | Strong oxidation often leads to complex mixtures and decomposition of the aromatic ring. |

| Peroxy acids (e.g., m-CPBA) | 4-Methoxy-2-nitrosobenzene-1-sulfonamide | Can provide more controlled oxidation to the nitroso or nitro stage. |

Reduction Reactions and Functional Group Interconversions

The sulfonamide group is generally resistant to reduction. However, under specific conditions with powerful reducing agents, it can undergo transformation.

Detailed Research Findings:

Sulfonamide Reduction: The reduction of sulfonamides is challenging and typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction could potentially cleave the sulfur-nitrogen bond to yield an amine and a sulfinic acid derivative, or reduce the sulfonamide to a thiol. However, these reactions are often low-yielding and require forcing conditions.

Other Groups: The amino and methoxy (B1213986) groups, as well as the aromatic ring, are generally stable under typical reductive conditions used for sulfonamides.

Table 2: Potential Reduction Reactions

| Reducing Agent | Target Functional Group | Potential Outcome |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Sulfonamide (-SO₂NH₂) | Cleavage of S-N bond or reduction to thiol (requires harsh conditions). |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Aromatic Ring | Reduction of the benzene (B151609) ring (requires high pressure and temperature). |

Substitution Reactions on the Benzene Ring (e.g., Halogenation, Nitration)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the amino and methoxy groups. The regiochemical outcome is determined by the directing effects of all three substituents.

Directing Effects:

-NH₂ (at C2): Strong activating group, ortho, para-director.

-OCH₃ (at C4): Strong activating group, ortho, para-director.

-SO₂NH₂ (at C1): Deactivating group, meta-director.

The positions most activated for electrophilic attack are C3, C5, and C6. The combined directing effects strongly favor substitution at the positions ortho and para to the activating groups.

Detailed Research Findings:

Halogenation: Due to the high activation of the ring, halogenation (e.g., with Br₂ in a polar solvent) is expected to be rapid and may lead to polysubstitution. The most likely positions for initial substitution are C3 and C5. To achieve monosubstitution, milder conditions or protection of the highly activating amino group (e.g., via acetylation to form an acetamido group) would be necessary.

Nitration: Nitration (e.g., with HNO₃/H₂SO₄) is complicated by the basicity of the amino group, which can be protonated in the strongly acidic medium, forming an -NH₃⁺ group. This anilinium ion is a strong deactivating, meta-directing group. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to degradation of the aniline (B41778) ring. Therefore, protection of the amino group is typically required before nitration.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of -NH₂ (at C2) | Influence of -OCH₃ (at C4) | Influence of -SO₂NH₂ (at C1) | Overall Effect |

|---|---|---|---|---|

| C3 | ortho (activated) | ortho (activated) | meta (favored) | Highly Activated |

| C5 | para (activated) | ortho (activated) | meta (favored) | Highly Activated |

| C6 | ortho (activated) | meta (disfavored) | ortho (disfavored) | Activated |

Acid-Base Chemistry of the Sulfonamide and Amino Moieties

This compound possesses both a basic and an acidic functional group, allowing it to act as an amphoteric substance.

Detailed Research Findings:

Amino Moiety: The primary aromatic amino group (-NH₂) is basic due to the lone pair of electrons on the nitrogen atom. It can accept a proton in acidic solutions to form the corresponding anilinium ion (-NH₃⁺). The basicity is lower than that of aliphatic amines because the lone pair is delocalized into the aromatic ring.

Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is acidic. The proton on the nitrogen is rendered acidic by the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂), which stabilizes the resulting conjugate base.

Table 4: Estimated pKa Values

| Functional Group | Type | Estimated pKa | Description |

|---|---|---|---|

| Anilinium ion (-NH₃⁺) | Acid | ~ 4-5 | The conjugate acid of the basic amino group. |

| Sulfonamide (-SO₂NH₂) | Acid | ~ 10-11 | The N-H proton is acidic due to the electron-withdrawing sulfonyl group. |

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Attack Pathways)

The reactions of this compound are understood through established mechanistic pathways.

Detailed Research Findings:

Electrophilic Aromatic Substitution (SₑAr): Reactions like halogenation and nitration proceed via the SₑAr mechanism. An electrophile (E⁺) attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electron-donating amino and methoxy groups are crucial in stabilizing this intermediate, particularly when attack occurs at the ortho or para positions relative to them. The subsequent loss of a proton from the intermediate restores the aromaticity of the ring, yielding the substituted product.

Nucleophilic Attack on Sulfur: The sulfur atom of the sulfonamide group is electrophilic and can be a target for nucleophiles. For instance, under certain conditions (e.g., strong base), the sulfonamide can undergo hydrolysis. This involves a nucleophilic attack on the sulfur atom, which can proceed through a stepwise or concerted mechanism, leading to the cleavage of the sulfur-nitrogen bond. The NH group of the sulfonamide can also participate in reactions, such as forming hydrogen bonds with other molecules, which can influence its chemical environment and reactivity. acs.org

Biological Activities and Mechanistic Investigations of Sulfonamide Compounds Including 2 Amino 4 Methoxybenzene 1 Sulfonamide

Enzyme Inhibition Studies

The capacity of 2-Amino-4-methoxybenzene-1-sulfonamide to modulate the activity of several key enzymes has been a focal point of research. These studies provide insights into its potential therapeutic applications and its mode of action at a molecular level.

Carbonic Anhydrase Inhibition

Sulfonamides are renowned for their potent inhibitory effects on carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The primary sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion in the active site of CAs, leading to inhibition. The interaction involves the deprotonated sulfonamide nitrogen forming a strong bond with the Zn(II) ion, displacing a coordinated water molecule or hydroxide ion.

The aromatic ring of the sulfonamide inhibitor, in this case, the 2-amino-4-methoxybenzene moiety, also plays a critical role in defining the binding affinity and selectivity for different CA isozymes. The substituents on the aromatic ring can form hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity. For instance, the amino and methoxy (B1213986) groups of this compound can interact with hydrophilic or hydrophobic pockets within the active site, thereby influencing its inhibitory profile against various CA isoforms such as CA I, II, IX, and XII. While specific inhibitory constants (Ki or IC50 values) for this compound against a range of carbonic anhydrase isozymes would be necessary for a complete picture, the general mechanism of action for aromatic sulfonamides is well-established.

Table 1: General Inhibition Data for Aromatic Sulfonamides against Carbonic Anhydrase Isozymes

| Isozyme | General Ki Range for Aromatic Sulfonamides |

|---|---|

| hCA I | Nanomolar to Micromolar |

| hCA II | Nanomolar |

| hCA IX | Nanomolar |

| hCA XII | Nanomolar |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Recent studies have explored the potential of sulfonamide derivatives as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine and are important targets in the management of neurodegenerative diseases like Alzheimer's disease.

While specific data for this compound is not extensively documented, research on structurally related sulfonamides has demonstrated inhibitory activity against both AChE and BChE. The mechanism of inhibition can vary, with some compounds acting as competitive, non-competitive, or mixed-type inhibitors. Molecular docking studies of various sulfonamide derivatives have shown interactions with key amino acid residues in the active site gorge of these enzymes, such as those in the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Table 2: Cholinesterase Inhibition by Sulfonamide Derivatives (General Findings)

| Enzyme | Type of Inhibition Observed | Key Interacting Residues (General) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive, Non-competitive, Mixed | Trp84, Tyr121, Tyr334, Phe330 |

| Butyrylcholinesterase (BChE) | Competitive, Non-competitive, Mixed | Trp82, Leu286, Val288, His438 |

Note: This table reflects general findings for the sulfonamide class of compounds. Specific IC50 values for this compound are not available.

MAPK1 Kinase Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often implicated in diseases such as cancer. Some sulfonamide-based compounds have been investigated as potential kinase inhibitors.

Specifically, the inhibition of MAPK1 (also known as ERK2) could have therapeutic potential. While direct evidence of this compound inhibiting MAPK1 is scarce, the broader class of sulfonamides has been explored for kinase inhibitory activity. The mechanism of kinase inhibition by small molecules often involves competition with ATP for binding to the kinase's active site. The specific interactions would depend on the unique topology of the MAPK1 ATP-binding pocket and the conformational flexibility of the sulfonamide derivative.

General Principles of Enzyme Active Site Interaction

The interaction of this compound with enzyme active sites is governed by fundamental principles of molecular recognition. The sulfonamide group, as a potent zinc-binding group, is crucial for its interaction with metalloenzymes like carbonic anhydrase.

In the case of enzymes like dihydropteroate (B1496061) synthase, the principle of competitive inhibition is central. The sulfonamide molecule, by virtue of its structural analogy to the natural substrate, occupies the active site and prevents the catalytic reaction from proceeding. The binding is typically non-covalent, involving a combination of ionic interactions, hydrogen bonds, and hydrophobic interactions between the inhibitor and the amino acid residues of the active site. The specific orientation and conformation of the 2-amino-4-methoxybenzene ring within the active site will ultimately determine the potency and selectivity of the inhibition.

Molecular Target Interactions and Cellular Pathway Modulation

The biological activities of this compound are a direct consequence of its interactions with specific molecular targets, which in turn leads to the modulation of various cellular pathways.

The inhibition of carbonic anhydrases can impact pH regulation, ion transport, and CO2 homeostasis, affecting pathways involved in processes such as tumorigenesis and glaucoma. By targeting dihydropteroate synthase, this sulfonamide can disrupt the folate synthesis pathway in microorganisms, leading to an anti-infective effect. The potential inhibition of cholinesterases suggests a possible role in modulating cholinergic neurotransmission, which is a critical pathway in the central and peripheral nervous systems. Furthermore, if this compound were to inhibit MAPK1, it could interfere with the RAS-RAF-MEK-ERK signaling cascade, a pathway fundamental to cell proliferation and survival.

Calcium Channel Protein Interactions

While specific studies on the direct interaction of this compound with calcium channel proteins are not extensively documented, the broader class of sulfonamide derivatives has been identified as significant modulators of these channels. Research into structurally related compounds provides insights into potential mechanisms.

N-type (CaV2.2) calcium channels, which are crucial in neuronal signaling and pain pathways, have been a primary target for novel sulfonamide-based inhibitors. uq.edu.aunih.gov A series of N-sulfonylphenoxazines were developed and demonstrated low micromolar activity for CaV2.2 inhibition. nih.gov Molecular modeling studies suggest that these inhibitors likely bind within the channel pore, near the selectivity filter. This binding is thought to be stabilized by hydrogen bonds between the sulfonamide oxygen atoms and key amino acid residues such as Ser1362, Thr1363, and/or Ser1696. nih.gov This interaction is believed to hinder the conformational changes required for the channel to open, thereby blocking the influx of calcium ions. nih.gov

Furthermore, investigations into phenoxyaniline and sulfonamide analogues revealed compounds with potent inhibitory effects on both CaV2.2 and T-type (CaV3.2) calcium channels. uq.edu.auflinders.edu.au These findings highlight that the sulfonamide moiety is a robust and promising scaffold for developing neuronal calcium ion channel blockers. uq.edu.au Beyond direct channel blocking, some sulfonamide derivatives, like naphthalenesulfonamides, interact with calmodulin (CaM), a key calcium-binding protein that modulates the activity of ion channels and enzymes. This interaction is primarily hydrophobic and correlates with the compound's ability to inhibit CaM-dependent enzymes. nih.gov

Ion Channel Modulation

The sulfonamide scaffold is a versatile modulator of various ion channels, extending beyond those selective for calcium. This modulation can involve either inhibition or activation, depending on the specific channel and the structure of the sulfonamide derivative.

Studies have shown that compounds with a biaryl-sulfonamide motif can act as general ion channel modulators. researchgate.net These compounds have been found to open potassium channels, which tends to dampen electrical excitability, while also blocking action potential-generating sodium and calcium channels. This dual action suggests a high potential for reducing cellular excitability. researchgate.net

The therapeutic class of sulfonylureas, widely known for their use in diabetes treatment, primarily acts by inhibiting ATP-sensitive potassium (KATP) channels in pancreatic β-cells. nih.gov However, accumulating evidence shows they also directly block other ion channels, such as voltage-gated potassium (Kv) channels (e.g., Kv2.1) and Transient Receptor Potential (TRP) channels, which are also involved in modulating insulin secretion. nih.gov

In a different mechanistic approach, certain bis(sulfonamide) derivatives have been engineered to function as transmembrane anion transporters. mdpi.com These molecules can facilitate the transport of chloride ions across cell membranes, disrupting ion homeostasis. This influx of chloride has been shown to induce apoptosis, particularly in cancer cells, demonstrating a novel therapeutic application for ion-modulating sulfonamides. mdpi.com

Receptor Ligand Binding Studies

Sulfonamide derivatives have been extensively studied as ligands for a diverse range of proteins and receptors, owing to the group's ability to form key interactions within binding pockets.

The FK506-binding protein 12 (FKBP12) has served as a model system for detailed investigations into sulfonamide-protein interactions. acs.orgnih.gov High-resolution co-crystal structures reveal that the sulfonamide oxygens are a crucial binding motif, mimicking the α-keto amide of the natural ligand FK506 and engaging in highly conserved CH···O═S interactions with the protein. acs.orgnih.gov

In the context of G protein-coupled receptors (GPCRs), sulfonamides have been developed as agonists for GPR120, a receptor implicated in metabolic diseases. frontiersin.org A bioluminescence resonance energy transfer (BRET) competition binding assay was established using a fluorescent sulfonamide-based ligand to screen for and identify potent small-molecule agonists for this receptor. frontiersin.org

Sulfonamides are also well-known for their ability to bind to metalloenzymes. Their primary role as carbonic anhydrase (CA) inhibitors is a classic example, where the deprotonated sulfonamide group (RSO₂NH⁻) coordinates directly to the zinc ion (Zn²⁺) in the enzyme's active site. mdpi.comnih.gov Beyond enzymes, studies have also characterized the binding of antibiotic sulfonamide drugs to heme proteins like myoglobin, showing the formation of a 1:1 complex with binding constants in the order of 10⁴ M⁻¹. nih.gov

Antioxidant Activity Assessment (e.g., DPPH, FRAP assays)

The antioxidant potential of compounds containing methoxybenzene and sulfonamide moieties has been evaluated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays.